![molecular formula C9H11NO2 B15257176 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a cyclopropyl(methyl)amino group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde typically involves the reaction of furan derivatives with cyclopropylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-[Cyclopropyl(methyl)amino]furan-2-carboxylic acid.
Reduction: 5-[Cyclopropyl(methyl)amino]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The furan ring and cyclopropyl(methyl)amino group may also interact with specific receptors or pathways, influencing biological processes.
Comparison with Similar Compounds
Furan-2-carbaldehyde: Lacks the cyclopropyl(methyl)amino group, making it less versatile in certain reactions.
Cyclopropylamine: Does not contain the furan ring or aldehyde group, limiting its applications.
5-Methylfurfural: Contains a methyl group instead of the cyclopropyl(methyl)amino group, resulting in different reactivity.
Uniqueness: 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both the cyclopropyl(methyl)amino group and the furan ring, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-[cyclopropyl(methyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(7-2-3-7)9-5-4-8(6-11)12-9/h4-7H,2-3H2,1H3 |
InChI Key |
XDZYOCYLAIGBAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


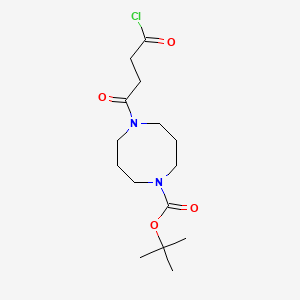
![5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B15257110.png)
![N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B15257115.png)
![2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B15257119.png)
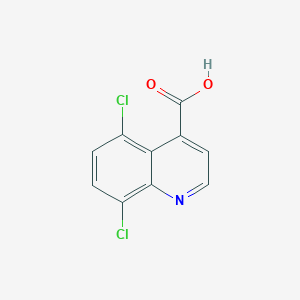

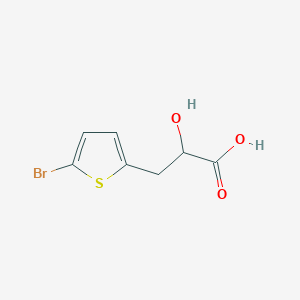
![1-Cyclobutyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B15257140.png)


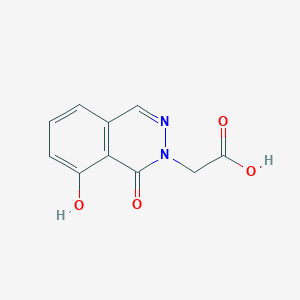
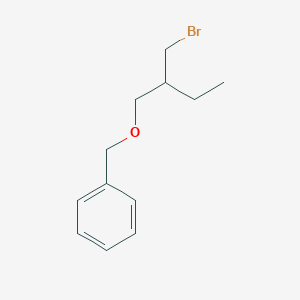
![6-Methyl-6-azaspiro[3.4]octan-8-amine](/img/structure/B15257181.png)
![1-Methyl-2-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrrole](/img/structure/B15257187.png)
